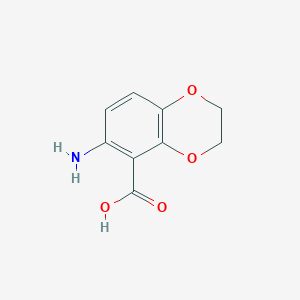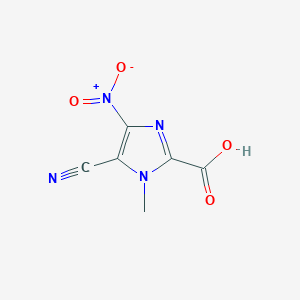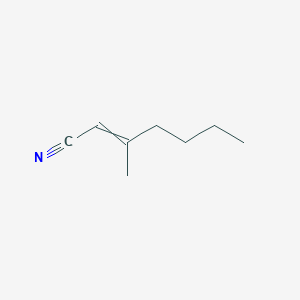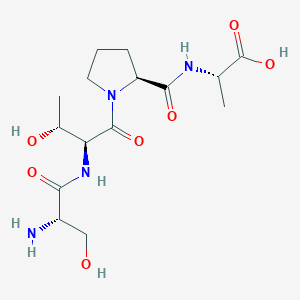![molecular formula C27H29N3O3S B14210893 N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide CAS No. 593238-71-2](/img/structure/B14210893.png)
N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3311~3,7~]decan-1-yl)acetamide” is a complex organic compound that features a benzoxazole ring, a cyclohexadienone moiety, and a tricyclodecane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the cyclohexadienone moiety, and the attachment of the tricyclodecane structure. Each step would require specific reagents and conditions, such as:
Formation of Benzoxazole Ring: This could involve the condensation of an o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Cyclohexadienone Moiety: This might be achieved through a Diels-Alder reaction followed by oxidation.
Attachment of Tricyclodecane Structure: This could involve a series of substitution reactions and cyclization steps.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the cyclohexadienone moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions could occur, especially at the benzoxazole ring and the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.
作用机制
The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might act by disrupting bacterial cell walls or inhibiting essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings.
Cyclohexadienone Derivatives: Molecules featuring the cyclohexadienone moiety.
Tricyclodecane Derivatives: Compounds with the tricyclodecane structure.
Uniqueness
The uniqueness of “N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[331
属性
CAS 编号 |
593238-71-2 |
|---|---|
分子式 |
C27H29N3O3S |
分子量 |
475.6 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C27H29N3O3S/c1-15-2-5-23-21(6-15)29-25(33-23)20-4-3-19(10-22(20)31)28-26(34)30-24(32)14-27-11-16-7-17(12-27)9-18(8-16)13-27/h2-6,10,16-18,31H,7-9,11-14H2,1H3,(H2,28,30,32,34) |
InChI 键 |
UTKUWLGXWXHANO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


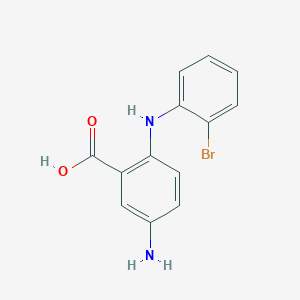
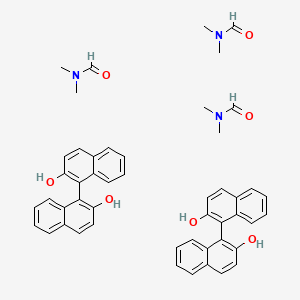
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
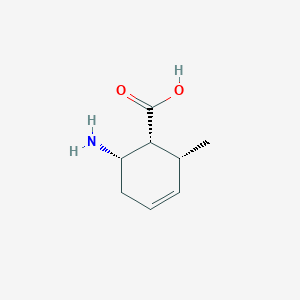
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
